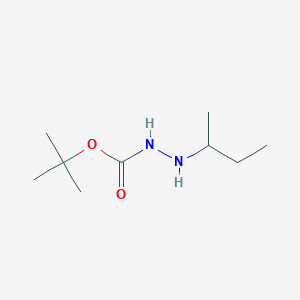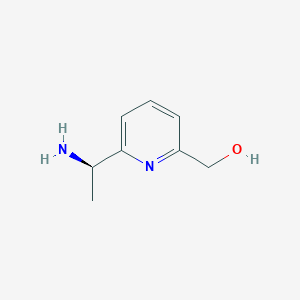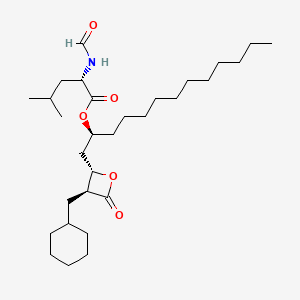
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside: is a synthetic nucleoside analogue. This compound is characterized by its unique structure, which includes a fluorine atom and a sulfur atom incorporated into the sugar moiety. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and biochemistry, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or arabinose.
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thio Modification: The sulfur atom is introduced through a substitution reaction, often using thiolating agents like Lawesson’s reagent.
Benzoylation: The hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by deprotection steps to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or sulfur positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into DNA or RNA, affecting their stability and function. This makes it a valuable tool for studying nucleic acid interactions and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential antiviral and anticancer properties. Nucleoside analogues are known to interfere with viral replication and cancer cell proliferation, making them promising candidates for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique properties may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine and sulfur atoms play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl nucleosides: These compounds also contain a fluorine atom at the 2’ position but lack the sulfur modification.
4’-Thio nucleosides: These analogues have a sulfur atom at the 4’ position but do not include the fluorine modification.
Benzoylated nucleosides: Compounds with benzoyl groups protecting the hydroxyl groups, similar to the benzoylation in Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside.
Uniqueness
This compound is unique due to the combination of fluorine and sulfur modifications in its structure. This dual modification enhances its stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H19FO5S |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1 |
InChI-Schlüssel |
WUBPGNSEZZQBOT-AXVVYFOYSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Kanonische SMILES |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)

![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)







![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
